(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS No.: 114181-63-4
Cat. No.: VC8049815
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114181-63-4 |
|---|---|
| Molecular Formula | C27H46O2 |
| Molecular Weight | 402.7 g/mol |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20?,21+,22-,23+,24+,26+,27-/m1/s1 |
| Standard InChI Key | INBGSXNNRGWLJU-JOVRKVRASA-N |
| Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tetracyclic cyclopenta[a]phenanthrene backbone with stereochemical specificity at positions 8S, 9S, 10R, 13R, 14S, and 17R. The side chain at position 17 is a (R)-6-hydroxy-6-methylheptan-2-yl group, introducing a branched hydroxyalkyl moiety distinct from classical cholesterol derivatives .
Key Structural Attributes:
-
Core structure: Steroid nucleus with methyl groups at C10 and C13.
-
Functional groups: Hydroxyl group at C3 and a tertiary hydroxyl group on the side chain.
-
Stereochemistry: Critical for biological activity, with defined configurations at seven chiral centers .
Molecular Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₆O₂ | |
| Molecular Weight | 402.65 g/mol | |
| CAS Number | 2140-46-7* | |
| SMILES | OC@HCC[C@@]2(C)C1=CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])C@HCCCC(O)(C)C |
*Note: CAS 2140-46-7 corresponds to 25-hydroxycholesterol, a structural analog. The target compound shares similarities but differs in side-chain hydroxylation patterns .
Synthesis and Modifications
Synthetic Pathways
Patent literature reveals methodologies applicable to synthesizing such steroidal derivatives. Key steps include:
-
Acylation and Mesylation: Cholest-5-en-19-hydroxy-3-acylate intermediates are treated with mesyl chloride and potassium acetate to introduce protective groups .
-
Boron Trifluoride-Mediated Cyclization: Facilitates ring closure and stereochemical control .
-
Side-Chain Functionalization: The (R)-6-hydroxy-6-methylheptan-2-yl group is introduced via Grignard reactions or enzymatic hydroxylation, though exact protocols remain proprietary .
Critical Reaction Conditions:
Physicochemical Properties
Stability and Solubility
Spectroscopic Data
-
NMR: Characteristic signals for C3-OH (δ 3.52 ppm) and side-chain tertiary hydroxyl (δ 1.26 ppm).
-
Mass Spectrometry: [M+H]⁺ m/z 403.3, with fragmentation patterns confirming the side chain .
Biological Activity and Mechanisms
Anti-Inflammatory and Antiviral Effects
-
Viral Fusion Inhibition: 25-HC disrupts membrane fluidity, blocking viral entry (e.g., HIV, Zika) .
-
Mitochondrial Stabilization: Reduces ROS and malondialdehyde levels, as observed in acetaminophen-induced liver injury models .
Comparative Activity:
| Parameter | 25-Hydroxycholesterol | Target Compound* |
|---|---|---|
| EC₅₀ (HIV Inhibition) | 1.2 µM | Not reported |
| Membrane Fluidity Alteration | High | Expected higher due to branched side chain |
| Inferred from structural analogs . |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume